5-Chloro-3-methylpicolinoyl chloride
Description
This acyl chloride is typically used as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and ligands for metal coordination complexes. Its reactivity stems from the electron-withdrawing chlorine substituent and the acyl chloride functional group, which facilitates nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
5-chloro-3-methylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3 |
InChI Key |
IVQOCHJAUGMAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| 5-Methylpicolinic acid hydrochloride | 770-08-1 | Methyl at 5-position; carboxylic acid | 0.92 | Lacks chlorine; carboxylic acid vs. acyl chloride |
| Methyl 6-chloro-5-methylpicolinate | 1186605-87-7 | Chlorine at 6-position; methyl ester | 0.94 | Ester group; chlorine position differs |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | 175277-30-2 | Trifluoromethyl at 5-position; chlorine at 3 | 0.87 | Trifluoromethyl group; positional isomer |
| Ethyl 5-(hydroxymethyl)picolinate | 50501-35-4 | Hydroxymethyl at 5-position; ethyl ester | 0.88 | Hydroxymethyl substituent; ester group |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-yl methanol | 1228897-82-2 | Trifluoromethyl at 3-position; hydroxymethyl | 0.88 | Additional hydroxymethyl group |
Key Observations:
Substituent Position and Reactivity: Methyl 6-chloro-5-methylpicolinate (CAS 1186605-87-7) shares a high similarity score (0.94) but differs in chlorine placement (6-position vs. 5-position in the target compound). 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 175277-30-2) introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability, which is advantageous in pharmaceutical design but reduces aqueous solubility .
Functional Group Variations :
- Compounds like 5-methylpicolinic acid hydrochloride (CAS 770-08-1) and ethyl 5-(hydroxymethyl)picolinate (CAS 50501-35-4) replace the acyl chloride with carboxylic acid or ester groups. These derivatives are less reactive toward nucleophiles but offer better stability for storage .
Hybrid Substituents: The trifluoromethyl-hydroxymethyl hybrid in 5-chloro-3-(trifluoromethyl)pyridin-2-yl methanol (CAS 1228897-82-2) combines steric bulk and polarity, making it suitable for prodrug formulations but challenging to synthesize at scale .
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